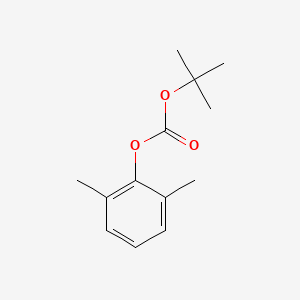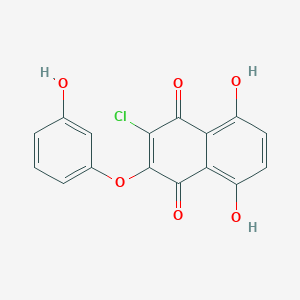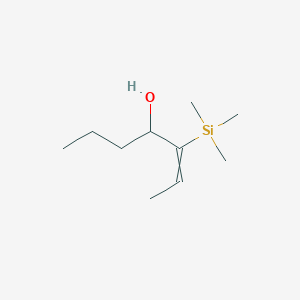
3-(Trimethylsilyl)hept-2-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)hept-2-en-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-en-4-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an enol functional group. The presence of the trimethylsilyl group imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol typically involves the use of 3-trimethylsilylallyl alcohol as a starting material. One common synthetic route includes the reaction of 3-trimethylsilylallyl alcohol with appropriate reagents under controlled conditions to yield the desired product. For instance, the preparation of similar compounds has been achieved using reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsilyl)hept-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve reagents like trimethylsilyl chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)hept-2-en-4-ol has several scientific research applications, including:
Biology: Employed in the study of biochemical pathways and enzyme mechanisms, particularly those involving silicon-containing compounds.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)hept-2-en-4-ol involves its interaction with molecular targets through the trimethylsilyl group and the enol functional group. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. Additionally, the enol group can participate in various chemical transformations, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)allyl alcohol: A precursor in the synthesis of 3-(Trimethylsilyl)hept-2-en-4-ol.
Trimethylsilyl chloride: A reagent used in the substitution reactions involving trimethylsilyl groups.
Bis(trimethylsilyl)acetamide: Another reagent used for introducing trimethylsilyl groups.
Uniqueness
This compound is unique due to its combination of a trimethylsilyl group and an enol functional group. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and analytical chemistry .
Propiedades
Número CAS |
391874-35-4 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
3-trimethylsilylhept-2-en-4-ol |
InChI |
InChI=1S/C10H22OSi/c1-6-8-9(11)10(7-2)12(3,4)5/h7,9,11H,6,8H2,1-5H3 |
Clave InChI |
KJBHMOHFPVDBLH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=CC)[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


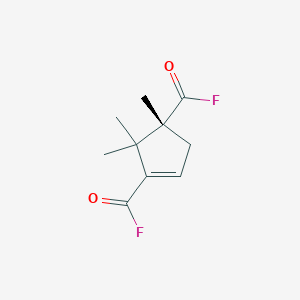
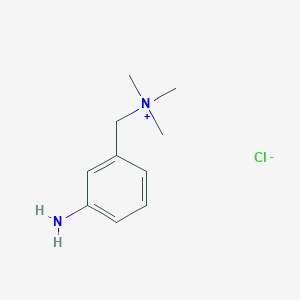
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)
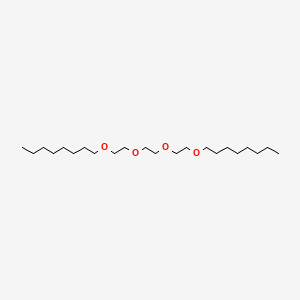
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
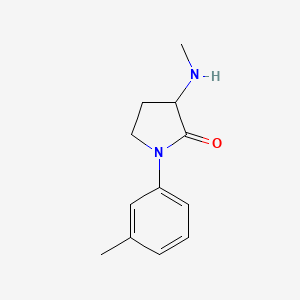
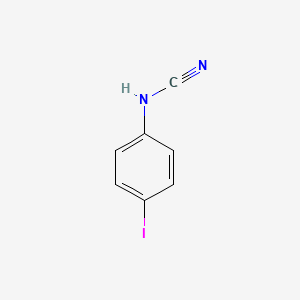
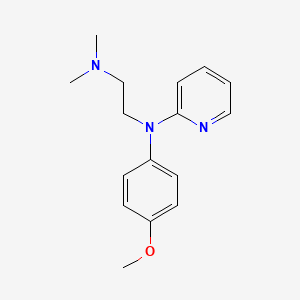
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
